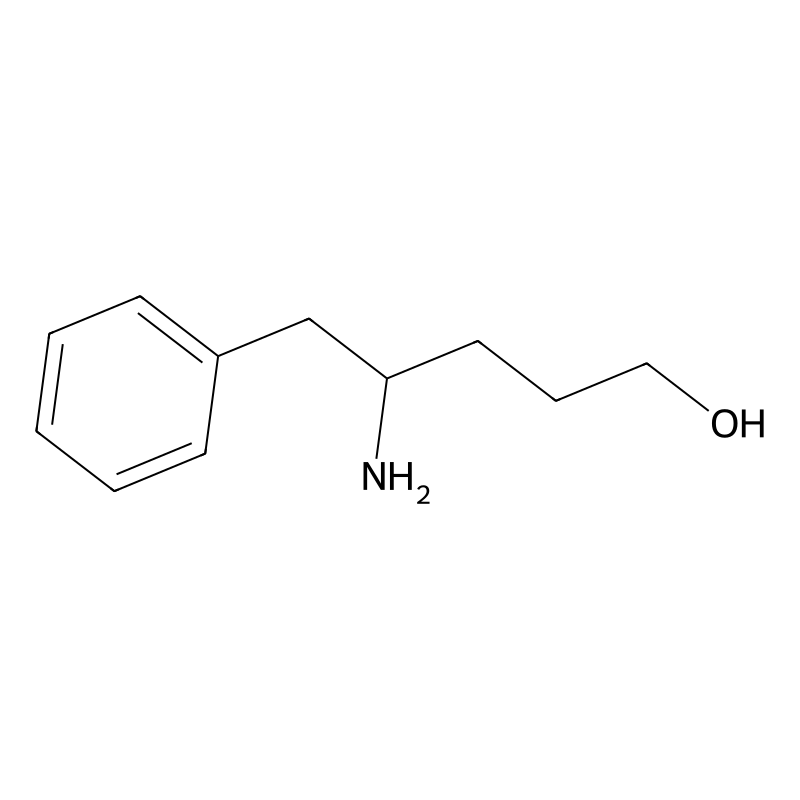

4-Amino-5-phenylpentan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Amino-5-phenylpentan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group, making it a bifunctional molecule. Its structure consists of a pentane backbone substituted with a phenyl group at the fifth carbon and an amino group at the fourth carbon. This configuration imparts unique physical and chemical properties, contributing to its potential applications in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: The compound can be oxidized to form 4-Amino-5-phenylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to 4-Amino-5-phenylpentane with reducing agents like lithium aluminum hydride.

- Substitution: The hydroxyl group can be replaced through nucleophilic substitution reactions, leading to various derivatives depending on the substituents introduced.

The biological activity of 4-Amino-5-phenylpentan-1-ol has been explored in various studies. It may interact with specific enzymes and receptors, influencing biochemical pathways. The compound's potential therapeutic properties are under investigation, particularly in relation to its effects on neurotransmitter systems and its role as a precursor in pharmaceutical synthesis .

Common Synthetic Routes- Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with butyraldehyde in an anhydrous ether solvent under controlled temperatures.

- Aldol Condensation: Cinnamaldehyde can react with propanal, followed by hydrogenation over catalysts like ruthenium or nickel, yielding high-purity 4-Amino-5-phenylpentan-1-ol.

- Catalytic Hydrogenation: Industrial production often employs catalytic hydrogenation processes using specific catalysts such as ruthenium on carbon or nickel on silica under high pressure and temperature conditions.

4-Amino-5-phenylpentan-1-ol has diverse applications:

- Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

- Medicinal Chemistry: Investigated for potential therapeutic effects, particularly in neurological contexts.

- Fragrance and Flavor Industry: Due to its pleasant aroma, it is utilized in producing fragrances and flavorings.

Studies have focused on the interactions of 4-Amino-5-phenylpentan-1-ol with various biological targets. Its bifunctional nature allows it to engage in multiple pathways, potentially affecting enzyme activity and receptor binding. These interactions are crucial for understanding its role in biochemical processes and therapeutic applications .

Several compounds share structural similarities with 4-Amino-5-phenylpentan-1-ol:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Amino-2-methylpropan-1-ol | Amino group at the first carbon | Smaller alkane chain; different reactivity |

| 2-Amino-3-methylbutan-1-ol | Amino group at the second carbon | Different branching pattern; altered physical properties |

| 3-Amino-pentanol | Amino group at the third carbon | Similar length; different functional positioning |

Uniqueness

The uniqueness of 4-Amino-5-phenylpentan-1-ol lies in the position of its amino and phenyl groups, which significantly influence its reactivity, solubility, and boiling point compared to its isomers. This positional difference enhances its potential applications in organic synthesis and medicinal chemistry .